molecular formula C27H40O4 B12418751 Bufospirostenin A

Bufospirostenin A

Cat. No.: B12418751
M. Wt: 428.6 g/mol
InChI Key: LANURVLXXUHGAU-REBNKZOFSA-N
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Description

Bufospirostenin A is a complex steroidal compound first isolated from the venom of the Chinese toad, Bufo bufo gargarizans. It is notable for its unique [5-7-6-5-5-6] hexacyclic framework, which includes a distinctive spiroketal structure. This compound has garnered significant interest due to its potential biological activities, particularly its ability to inhibit the sodium-potassium ATPase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Bufospirostenin A involves several key steps, including the use of a Pauson-Khand reaction to construct the core tetracyclic skeleton. The synthesis begins with a readily available steroidal lactone, which undergoes a series of transformations, including a photosantonin rearrangement and a Wagner-Meerwein rearrangement, to form the desired hexacyclic structure . The final steps involve oxidation, reduction, and cyclization reactions to complete the synthesis .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the compound is obtained through laboratory-scale synthesis or extraction from natural sources .

Chemical Reactions Analysis

Types of Reactions

Bufospirostenin A undergoes various chemical reactions, including:

    Oxidation: Utilizes oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Involves reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Replaces one functional group with another under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Bufospirostenin A has several scientific research applications:

    Chemistry: Used as a model compound for studying complex steroidal structures and synthetic methodologies.

    Biology: Investigated for its role in inhibiting the sodium-potassium ATPase enzyme, which is crucial for cellular ion balance.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties, particularly in the context of traditional Chinese medicine.

Mechanism of Action

Bufospirostenin A exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This enzyme is responsible for maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes. By inhibiting this enzyme, this compound disrupts ion balance, leading to potential therapeutic effects such as reduced inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Bufospirostenin A is unique due to its [5-7-6-5-5-6] hexacyclic framework. Similar compounds include:

This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.014,18]icos-18-ene-6,2'-oxane]-13,16-diol

InChI

InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)13-22-19-6-5-17-11-18(28)12-21(17)26(4,29)20(19)8-9-25(22,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3/t16-,18+,19+,20-,21+,22-,23-,24-,25-,26+,27+/m0/s1

InChI Key

LANURVLXXUHGAU-REBNKZOFSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5C[C@H](C[C@H]5[C@]4(C)O)O)C)O[C@]16CCC(=C)CO6

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5CC(CC5C4(C)O)O)C)OC16CCC(=C)CO6

Origin of Product

United States

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